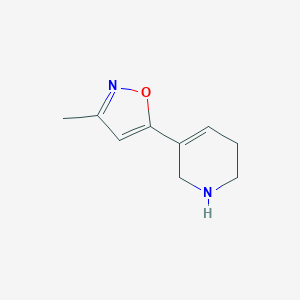
Pyridine, 1,2,3,6-tetrahydro-5-(3-methyl-5-isoxazolyl)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridine, 1,2,3,6-tetrahydro-5-(3-methyl-5-isoxazolyl)-(9CI) is a heterocyclic organic compound that has gained significant attention in the scientific research community. This compound is a derivative of pyridine and is commonly used in various research applications due to its unique properties.
Mécanisme D'action
The mechanism of action of pyridine, 1,2,3,6-tetrahydro-5-(3-methyl-5-isoxazolyl)-(9CI) is not fully understood. However, it is believed to act as a potent inhibitor of certain enzymes and proteins, which are involved in various cellular processes.
Effets Biochimiques Et Physiologiques
Pyridine, 1,2,3,6-tetrahydro-5-(3-methyl-5-isoxazolyl)-(9CI) has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of certain cancer cells and has also been studied for its potential use in the treatment of various neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of pyridine, 1,2,3,6-tetrahydro-5-(3-methyl-5-isoxazolyl)-(9CI) is its unique chemical properties, which make it an ideal building block for the synthesis of various organic compounds. However, one of the limitations of this compound is its relatively high cost, which can limit its use in certain research applications.
Orientations Futures
There are several future directions for the research of pyridine, 1,2,3,6-tetrahydro-5-(3-methyl-5-isoxazolyl)-(9CI). One of the potential areas of research is the development of new drugs and therapies based on this compound. Another area of research is the study of its potential use in the treatment of various neurological disorders. Additionally, the synthesis of new derivatives of this compound can also be an area of future research.
Méthodes De Synthèse
Pyridine, 1,2,3,6-tetrahydro-5-(3-methyl-5-isoxazolyl)-(9CI) can be synthesized using various methods, including the reaction of 3-methyl-5-isoxazolecarboxylic acid with pyridine-2,3-dicarboxylic anhydride. Another method involves the reaction of 3-methyl-5-isoxazolecarboxylic acid with pyridine-2,3-dicarboxylic acid in the presence of a dehydrating agent.
Applications De Recherche Scientifique
Pyridine, 1,2,3,6-tetrahydro-5-(3-methyl-5-isoxazolyl)-(9CI) has been extensively studied for its various scientific research applications. It is commonly used as a building block in the synthesis of various organic compounds. This compound has also been studied for its potential use in the development of new drugs and therapies.
Propriétés
Numéro CAS |
120241-65-8 |
|---|---|
Nom du produit |
Pyridine, 1,2,3,6-tetrahydro-5-(3-methyl-5-isoxazolyl)-(9CI) |
Formule moléculaire |
C9H12N2O |
Poids moléculaire |
164.2 g/mol |
Nom IUPAC |
3-methyl-5-(1,2,3,6-tetrahydropyridin-5-yl)-1,2-oxazole |
InChI |
InChI=1S/C9H12N2O/c1-7-5-9(12-11-7)8-3-2-4-10-6-8/h3,5,10H,2,4,6H2,1H3 |
Clé InChI |
YIPFNKUAYXIITD-UHFFFAOYSA-N |
SMILES |
CC1=NOC(=C1)C2=CCCNC2 |
SMILES canonique |
CC1=NOC(=C1)C2=CCCNC2 |
Synonymes |
Pyridine, 1,2,3,6-tetrahydro-5-(3-methyl-5-isoxazolyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






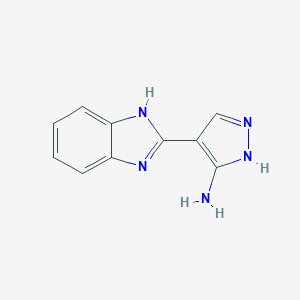
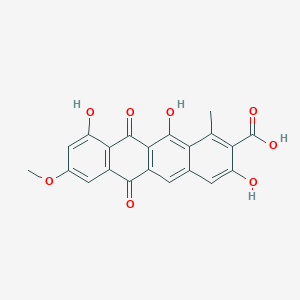
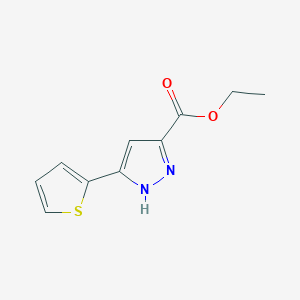
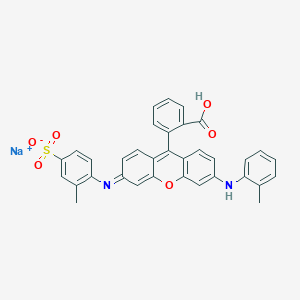
![7-Oxobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B37648.png)
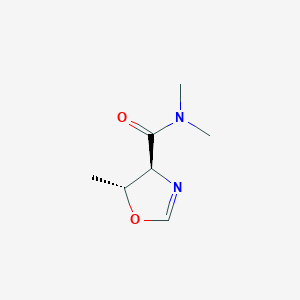
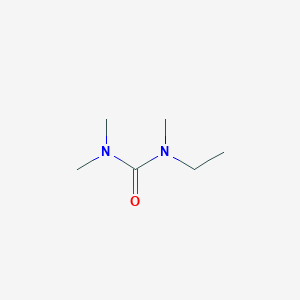
![(3R,5R)-3-(4-chlorophenyl)-3-(imidazol-1-ylmethyl)-2-methyl-5-[(4-methylphenyl)sulfanylmethyl]-1,2-oxazolidine](/img/structure/B37653.png)
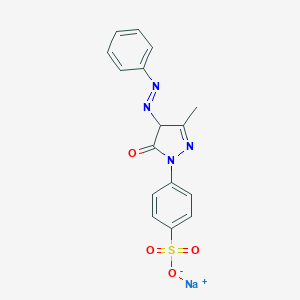
![[(4-Chlorobenzyl)sulfonyl]acetic acid](/img/structure/B37656.png)
![Piperidine, 4-[[4-(1,1-dimethylethyl)phenyl]methyl]-](/img/structure/B37657.png)